Nitroxynil

Descripción general

Descripción

Nitroxinil is not directly mentioned in the provided papers, but it can be inferred to be a nitro-group-containing drug, which is a class of compounds known for their diverse biological activities. Nitro compounds, including nitroxinil, are often used in pharmaceuticals to treat various pathologies due to their bioactive properties. However, they are also associated with toxicity issues, such as mutagenicity and genotoxicity, which are important considerations in their development and use .

Synthesis Analysis

The synthesis of nitro compounds like nitroxinil typically involves chemical reactions that introduce the nitro group into the molecule. While the papers do not specifically describe the synthesis of nitroxinil, they do provide insights into the general methods of synthesizing nitro compounds. For instance, nitroaromatic compounds are synthesized for a variety of industrial applications, and their synthesis can lead to environmental contamination due to their persistence and toxicity . Additionally, the synthesis of nitro compounds in aqueous media has been highlighted as an attractive approach for industry, as it avoids the use of toxic solvents .

Molecular Structure Analysis

Nitroxinil, as a nitro compound, would contain a nitro group (NO2) as a key functional group. This group is known to influence the polarity and electronic properties of the molecule, affecting its interactions with biological targets. The presence of the nitro group can also trigger redox reactions within cells, which is a mechanism of action for many nitro compounds .

Chemical Reactions Analysis

Nitro compounds are versatile in their chemical reactivity. They can undergo various radical reactions, which have been extensively studied for the preparation of amines, oximes, alkenes, nitrones, and alcohols . The nitro group can participate in redox cycles and is involved in radical-radical recombination, which is relevant to their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroxinil would be influenced by the presence of the nitro group. Nitro compounds are known for their ability to undergo bioreductive activation, which can lead to their toxicity. The electron-withdrawing nature of the nitro group contributes to the stability of these compounds, making them resistant to oxidative degradation. This stability, however, also leads to environmental persistence and the potential for bioaccumulation . In terms of their biological properties, nitro compounds have been found to exhibit a wide range of activities, including antimicrobial, antineoplastic, and antiparasitic effects .

Aplicaciones Científicas De Investigación

- El Nitroxynil se utiliza principalmente como un fármaco antihelmíntico en medicina veterinaria. Trata eficazmente las infecciones por la duela del hígado (Fasciola hepatica) en el ganado, incluyendo el ganado vacuno y las ovejas . El compuesto altera el metabolismo del parásito e inhibe su crecimiento, lo que lleva a la eliminación del parásito.

- Los investigadores han desarrollado un método robusto de RP-HPLC (cromatografía líquida de alta resolución de fase inversa) para determinar la estabilidad del this compound. Este método permite la investigación del comportamiento del fármaco bajo diversas condiciones de estrés (hidrolítica, oxidativa, fotólisis y térmica) . Además, la identificación de LC-masa ayuda a identificar sus productos de degradación.

- Los estudios han explorado el papel de la Abcg2 murina (miembro 2 de la subfamilia G de la casete de unión a ATP) en la secreción de this compound en la leche. Abcg2 afecta el transporte de this compound, impactando su presencia en la leche .

- Los investigadores han diseñado un sensor fluorescente basado en albúmina capaz de detectar this compound con un tiempo de respuesta rápido (menos de 10 segundos). Este sensor ofrece alta sensibilidad y especificidad para la detección de this compound .

Medicina Veterinaria y Control de Parásitos

Estudios de Estabilidad y Métodos Analíticos

Transporte de Flukicides y Secreción de Leche

Desarrollo de Sensores Fluorescentes

Mecanismo De Acción

Target of Action

Nitroxynil, also known as Nitroxinil, is primarily used as a veterinary medicine against parasitic worms in sheep and cattle . The compound’s primary targets are the liver fluke, Fasciola hepatica, and to a lesser extent, thread worms in the gastrointestinal tract .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This process disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .

Biochemical Pathways

The main biochemical pathway affected by this compound is the oxidative phosphorylation process in the cell mitochondria . By uncoupling this process, this compound disrupts the production of ATP, leading to impaired motility and other potential effects on the parasites .

Pharmacokinetics

This compound is usually administered subcutaneously in the form of a water-soluble N-ethylglucamine salt . It is well absorbed after administration, with peak plasma concentrations achieved within a few hours . The compound is extensively metabolized, with unmetabolized this compound being the major component of the residues in muscle and fat . Excretion is predominantly via the urine .

Result of Action

The primary result of this compound’s action is the effective treatment of infestations of mature and immature Fasciola hepatica and certain roundworm infestations . By disrupting ATP production and impairing parasite motility, this compound effectively eliminates these parasitic worms from the host organism .

Análisis Bioquímico

Biochemical Properties

Nitroxynil acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This action disrupts the production of ATP, the cellular “fuel”, impairing the motility of parasites and likely affecting other processes as well

Cellular Effects

The primary cellular effect of this compound is its impact on parasitic worms within the host organism. By disrupting ATP production, this compound impairs the motility of these parasites, effectively neutralizing them

Molecular Mechanism

This compound’s mechanism of action is primarily through its role as an uncoupler of oxidative phosphorylation This process disrupts the production of ATP within the cell mitochondria, which is crucial for the survival and function of the parasites

Temporal Effects in Laboratory Settings

This compound has been shown to have a residual effect, meaning it not only kills the parasites present in the host at the time of treatment, but also protects against re-infestation for a period of time (up to several weeks) that depends on the dose and the specific parasite

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, sheep, and goats, this compound is administered subcutaneously at a dose level of 10 mg/kg body weight . Overdose can lead to fatalities in adult cattle and calves

Metabolic Pathways

This compound is extensively metabolized in animals, with no significant species differences in the metabolic pathway . It is predominantly metabolized in the liver to a metabolite that also has flukicidal activity . This explains its efficacy against late immature flukes that migrate through the liver tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the ABCG2 transporter . This protein affects the bioavailability, tissue accumulation, and milk secretion of this compound . Differences in this compound accumulation have been observed in several tissues, with almost 2-fold higher concentration in kidney, small intestine, and testis of mice lacking the Abcg2 gene .

Propiedades

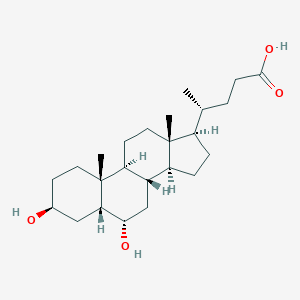

IUPAC Name |

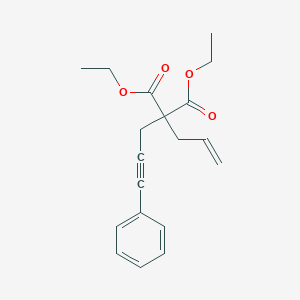

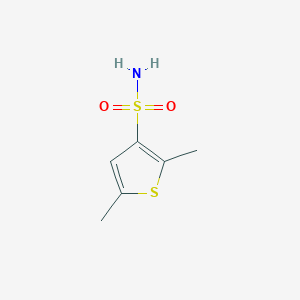

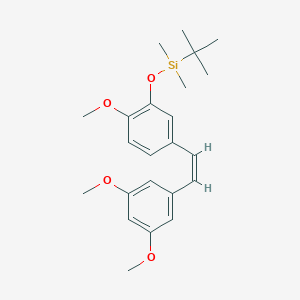

4-hydroxy-3-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGVABHDAQAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075117 | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1689-89-0 | |

| Record name | Nitroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxinil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)